molecular formula C7H10O2 B13836945 2-Ethynyloxan-2-ol

2-Ethynyloxan-2-ol

Cat. No.: B13836945
M. Wt: 126.15 g/mol
InChI Key: CNVIXJMUUVMWGE-UHFFFAOYSA-N
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Description

2-Ethynyloxan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an oxane ring with an ethynyl group (-C≡CH) substituent

Preparation Methods

The synthesis of 2-Ethynyloxan-2-ol can be achieved through several routes. One common method involves the reaction of oxirane with acetylene in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Ethynyloxan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or amines.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethynyloxan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethynyloxan-2-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ethynyl group can participate in pi-bond interactions, affecting the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

2-Ethynyloxan-2-ol can be compared with other similar compounds such as:

    2-Propynyloxan-2-ol: Similar structure but with a propynyl group instead of an ethynyl group.

    2-Butynyloxan-2-ol: Contains a butynyl group, leading to different reactivity and applications.

    2-Ethynyltetrahydrofuran: Similar to this compound but with a tetrahydrofuran ring instead of an oxane ring.

The uniqueness of this compound lies in its specific combination of the oxane ring and the ethynyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-ethynyloxan-2-ol

InChI

InChI=1S/C7H10O2/c1-2-7(8)5-3-4-6-9-7/h1,8H,3-6H2

InChI Key

CNVIXJMUUVMWGE-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCO1)O

Origin of Product

United States

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